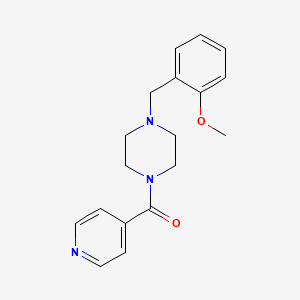
N-(3-methylphenyl)-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-phenoxybenzamide, commonly known as MPB, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. MPB belongs to the class of benzamide derivatives and has a molecular formula of C21H19NO2.
作用机制
The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell proliferation and survival. One of the primary targets of MPB is the protein kinase B (AKT) pathway, which plays a crucial role in cancer cell survival. MPB has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. MPB has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the primary advantages of MPB is its potential as a cancer treatment. MPB has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a potential addition to cancer treatment regimens. Additionally, MPB has been shown to enhance the effectiveness of chemotherapy drugs, making it a potentially valuable addition to cancer treatment regimens.
One of the limitations of MPB is its relatively low solubility in water, which can make it difficult to administer in certain applications. Additionally, the mechanism of action of MPB is not fully understood, which can make it difficult to optimize its use in various applications.
未来方向
There are several potential future directions for research on MPB. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of MPB and to optimize its use in various applications. Finally, research is needed to investigate the potential of MPB as a treatment for other diseases, such as inflammatory and neurodegenerative diseases.
合成方法
MPB can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 2-phenoxybenzoyl chloride in the presence of a base or the reaction of 3-methylbenzoyl chloride with 2-phenoxyaniline in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure MPB.
科学研究应用
MPB has a wide range of potential applications in scientific research. One of the most promising applications of MPB is in the field of cancer research. MPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. MPB achieves this by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, MPB has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells, making it a potentially valuable addition to cancer treatment regimens.
属性
IUPAC Name |
N-(3-methylphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-7-9-16(14-15)21-20(22)18-12-5-6-13-19(18)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMUVMWGYPBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)


![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)






![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
